molecular formula C22H21NO5 B14085383 2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14085383
M. Wt: 379.4 g/mol
InChI Key: YYNUFNCIKXCTPA-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromene, pyrrole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the enantioselective synthesis of pyrano[2,3-c]pyrrole scaffolds can be achieved via an organocatalytic [4 + 2] cyclization reaction of dioxopyrrolidines and azlactones . This method provides high yields and excellent stereoselectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and the development of more efficient catalysts to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H21NO5/c1-13-7-8-17-16(11-13)20(24)18-19(14-5-4-6-15(12-14)27-3)23(9-10-26-2)22(25)21(18)28-17/h4-8,11-12,19H,9-10H2,1-3H3

InChI Key

YYNUFNCIKXCTPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCOC)C4=CC(=CC=C4)OC

Origin of Product

United States

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